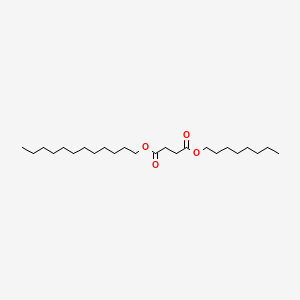
4-O-dodecyl 1-O-octyl butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-dodecyl 1-O-octyl butanedioate, also known as butanedioic acid, 1-dodecyl 4-octyl ester, is an organic compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol This compound is a type of ester, which is formed by the reaction of an alcohol with an acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-dodecyl 1-O-octyl butanedioate typically involves the esterification of butanedioic acid (succinic acid) with dodecanol and octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process and remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
4-O-dodecyl 1-O-octyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid, dodecanol, and octanol.
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ester can be reduced to form alcohols and alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under mild conditions.
Major Products Formed
Hydrolysis: Butanedioic acid, dodecanol, octanol.
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
4-O-dodecyl 1-O-octyl butanedioate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-O-dodecyl 1-O-octyl butanedioate is primarily related to its ability to interact with hydrophobic and hydrophilic environments. The long hydrocarbon chains allow it to form micelles and emulsions, which can encapsulate and transport hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl octanoate: Similar ester with shorter hydrocarbon chains.
Octyl dodecanoate: Another ester with a different arrangement of hydrocarbon chains.
Butanedioic acid, 1-dodecyl ester: A simpler ester with only one long hydrocarbon chain.
Uniqueness
4-O-dodecyl 1-O-octyl butanedioate is unique due to its specific combination of long hydrocarbon chains and ester functionality. This combination provides it with distinct properties such as high hydrophobicity, flexibility, and the ability to form stable emulsions. These properties make it particularly valuable in applications requiring the encapsulation and transport of hydrophobic molecules .
Propiedades
Número CAS |
54303-70-7 |
|---|---|
Fórmula molecular |
C24H46O4 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
4-O-dodecyl 1-O-octyl butanedioate |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-12-13-14-16-18-22-28-24(26)20-19-23(25)27-21-17-15-10-8-6-4-2/h3-22H2,1-2H3 |
Clave InChI |
XCRQXLLGJQJPRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


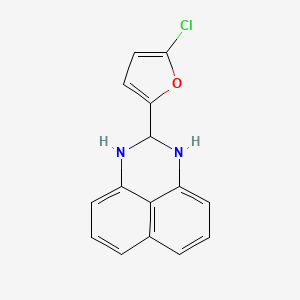
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)


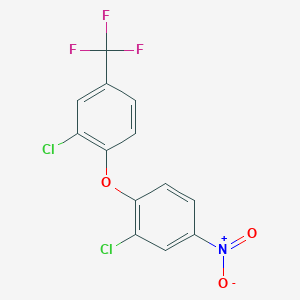
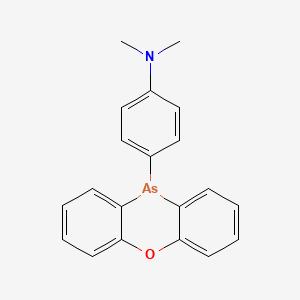
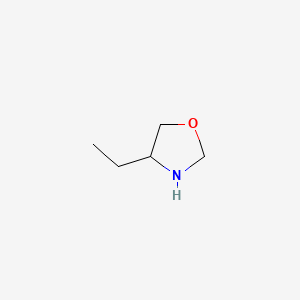
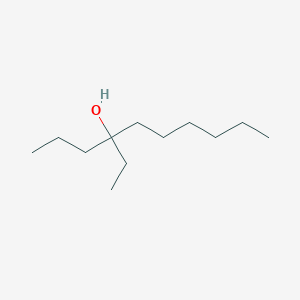


![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)

